molecular formula C21H23N3O3 B10929784 3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

Cat. No.: B10929784
M. Wt: 365.4 g/mol
InChI Key: YYABFEFENGRONW-UHFFFAOYSA-N
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Description

3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is a complex organic compound with a molecular formula of C18H19N3O3. This compound features a benzamide core substituted with a methoxyphenoxy group and a pyrazolylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)propylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxyphenoxy group and the pyrazolylpropyl group in 3-[(4-METHOXYPHENOXY)METHYL]-N~1~-[3-(1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-N-(3-pyrazol-1-ylpropyl)benzamide

InChI

InChI=1S/C21H23N3O3/c1-26-19-7-9-20(10-8-19)27-16-17-5-2-6-18(15-17)21(25)22-11-3-13-24-14-4-12-23-24/h2,4-10,12,14-15H,3,11,13,16H2,1H3,(H,22,25)

InChI Key

YYABFEFENGRONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCCN3C=CC=N3

Origin of Product

United States

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